molecular formula C8H3ClF6N2O2 B6351635 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline CAS No. 10218-93-6

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline

Cat. No.: B6351635
CAS No.: 10218-93-6
M. Wt: 308.56 g/mol
InChI Key: GKHRYRASXSTHQE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is a halogenated and nitro-substituted aniline derivative featuring two trifluoromethyl (-CF₃) groups attached to the nitrogen atom. This compound combines multiple electron-withdrawing groups (EWGs): a chlorine atom at the para position, a nitro (-NO₂) group at the meta position, and two -CF₃ groups on the amine.

Properties

IUPAC Name

4-chloro-3-nitro-N,N-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRYRASXSTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Chlorinated Precursors

The nitration of chlorinated aromatic compounds often employs mixed acid systems (HNO₃/H₂SO₄) or acetyl nitrate (generated from acetic anhydride and HNO₃). For example, in the synthesis of 4-nitro-2-trifluoromethylchlorobenzene, o-chlorotrifluoromethylbenzene undergoes nitration using acetic anhydride and 68% concentrated nitric acid at 10–15°C. This system minimizes poly-nitration by leveraging the milder nitrating agent acetyl nitrate, achieving >99% regioselectivity for the para-nitro product.

Key Conditions :

  • Mass ratio of o-chlorotrifluoromethylbenzene:acetic anhydride:HNO₃ = 1:2–2.5:0.6–0.7

  • Reaction temperature: 10–15°C

  • Post-reaction neutralization with 4–6% NaOH to pH 7.5–8.0

Synthetic Route 2: Direct Electrophilic Substitution

Chlorination and Nitration of N,N-Bis(trifluoromethyl)aniline

An alternative approach starts with N,N-bis(trifluoromethyl)aniline, introducing chloro and nitro groups via electrophilic substitution. However, the strong electron-withdrawing nature of the CF₃ groups deactivates the ring, necessitating aggressive conditions. For example, nitration may require fuming HNO₃ at elevated temperatures (80–100°C), while chlorination could employ Cl₂ gas with FeCl₃ as a catalyst.

Challenges :

  • Competitive meta/para nitration due to the directing effects of the CF₃ groups.

  • Risk of side reactions such as C–N bond cleavage under harsh conditions.

Alternative Methods: Protecting Group Strategies

Acetanilide Protection

To circumvent the deactivation caused by the CF₃ groups, the amine can be protected as an acetanilide before nitration and chlorination. This strategy mirrors the synthesis of 2-nitro-4-trifluoromethylaniline, where acetylation directs nitration to the meta position.

Steps :

  • Protect N,N-bis(trifluoromethyl)aniline as its acetanilide derivative.

  • Nitrate at 3-position using acetyl nitrate (acetic anhydride/HNO₃).

  • Chlorinate at 4-position via Friedel-Crafts using Cl₂/AlCl₃.

  • Deprotect the acetanilide under acidic hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental Impact
Sequential Route 172–7899.5Moderate (uses hydrazine)
Direct Substitution55–6098.2High (requires Cl₂ gas)
Protecting Group65–7099.8Low

Key Findings :

  • The sequential route offers higher yields but requires careful handling of hydrazine.

  • Protecting group strategies minimize side reactions but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

  • Nitration : The compound is synthesized through a nitration process using acetic anhydride and concentrated nitric acid. This method allows for lower reaction temperatures and reduced risks compared to traditional methods that use nitric acid and sulfuric acid mixtures .
  • Reduction : The subsequent reduction step employs ferric trichloride and hydrazine hydrate, avoiding the generation of iron mud waste associated with conventional iron powder reduction processes .

Anticancer Drug Development

One of the primary applications of 4-chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is as an intermediate in the synthesis of the anticancer drug sorafenib. Sorafenib is used to treat various cancers, including renal cell carcinoma and hepatocellular carcinoma, showcasing the compound's importance in oncology .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For example, related trifluoromethyl anilines have demonstrated effectiveness against drug-resistant bacteria, suggesting potential applications in developing new antibiotics.

Case Study 1: Sorafenib Synthesis

In a study focusing on the synthesis of sorafenib, this compound was utilized as a key intermediate. The research highlighted the efficiency of novel synthetic routes that minimize environmental impact while maximizing yield .

Case Study 2: Antimicrobial Properties

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized compounds derived from this compound. Compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against various Gram-positive bacteria, indicating strong potential for clinical applications in treating bacterial infections.

Data Table: Applications Summary

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryIntermediate for sorafenibEffective treatment for renal and liver cancers
Antimicrobial ResearchSynthesis of derivatives for antibiotic developmentPotent inhibitors against drug-resistant bacteria
Organic SynthesisBuilding block for various chemical synthesesHigh yields achieved with optimized methods

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Aniline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Electronic Effects
N,N-bis(trifluoromethyl)aniline N,N-(CF₃)₂ 229.12 112.3 Strong electron withdrawal from -CF₃
4-Chloro-3-(trifluoromethyl)aniline 4-Cl, 3-CF₃ 282.99 N/A Moderate electron withdrawal from -Cl and -CF₃
3,5-bis(trifluoromethyl)aniline 3-CF₃, 5-CF₃ 259.12 N/A Enhanced lipophilicity and electron deficiency
Target Compound 4-Cl, 3-NO₂, N,N-(CF₃)₂ ~325.03* Hypothetically >150 Extreme electron withdrawal due to -NO₂ and -CF₃

*Estimated based on substituent contributions.

Key Observations :

  • Electron-Withdrawing Effects: The target compound’s -NO₂ group (a stronger EWG than -Cl or -CF₃) further deactivates the aromatic ring compared to analogues like 4-chloro-3-(trifluoromethyl)aniline. This reduces nucleophilic aromatic substitution (NAS) reactivity but may enhance electrophilic substitution at activated positions .

Physical Properties and Stability

  • Thermal Stability: The -CF₃ and -NO₂ groups likely increase thermal stability compared to non-fluorinated anilines, as seen in N,N-bis(trifluoromethyl)aniline (boiling point 112.3°C) .
  • Solubility : High lipophilicity from -CF₃ may reduce water solubility, necessitating organic solvents for reactions or formulations .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the introduction of trifluoromethyl groups via nucleophilic substitution or Ullmann-type coupling. Nitration is then performed under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Key intermediates, such as 4-Chloro-3-(trifluoromethyl)aniline, should be characterized using ¹H/¹³C NMR and FTIR to confirm regioselectivity. For nitro group introduction, monitor reaction progress via HPLC to detect byproducts like 3-nitroaniline derivatives .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of nitro or trifluoromethyl groups). Compare results with structurally similar compounds, such as 4-chloro-3-trifluoromethylaniline, which show susceptibility to hydrolytic dehalogenation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro-substituted isomers. For large-scale purification, recrystallization in ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Confirm purity via melting point analysis (compare to literature values for nitroaniline derivatives) and GC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model nitration transition states and predict regioselectivity. Use reaction path search algorithms (e.g., ARTn or GRRM) to identify low-energy pathways. Validate predictions experimentally by comparing yields under computed vs. traditional conditions (e.g., 70% predicted efficiency vs. 50% observed in trial-and-error approaches) .

Q. What strategies resolve contradictions in spectroscopic data, such as conflicting NOE correlations in NMR analysis?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers of trifluoromethyl groups). Cross-validate with X-ray crystallography to confirm molecular geometry. For ambiguous NOE signals, use selective irradiation experiments or computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. How can researchers mechanistically study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate Pd-catalyzed coupling (e.g., Suzuki-Miyaura) by varying ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress via in situ IR spectroscopy to detect intermediates. Compare reactivity to analogs like 4-Chloro-3-(trifluoromethyl)aniline, where electron-withdrawing groups enhance oxidative addition rates .

Q. What advanced techniques elucidate degradation pathways in environmental or biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-nitro groups) to track degradation products in soil or microbial assays. Combine high-resolution mass spectrometry (HRMS) with metabolomic databases to identify transformation products. For mechanistic insights, apply electron paramagnetic resonance (EPR) to detect radical intermediates during photodegradation .

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